4-Hydroxybutyryl-L-Carnitin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxybutyryl-L-carnitine, also known as 4-HB-L-Carnitine, is a compound that has gained attention in the scientific community due to its potential therapeutic effects. This molecule is a derivative of L-Carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production. 4-HB-L-Carnitine is synthesized through a series of chemical reactions and has been studied for its potential application in various scientific fields.

Wissenschaftliche Forschungsanwendungen

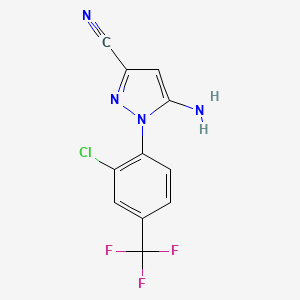

Biomarker für mitochondriale Myopathie

4-Hydroxybutyryl-L-Carnitin wurde als Biomarker für mitochondriale Myopathie identifiziert {svg_1}. Mitochondriale Myopathien sind Erkrankungen, die die Mitochondrien in unseren Zellen betreffen, die für die Energieproduktion verantwortlich sind. In einer Studie wurde festgestellt, dass erhöhte Konzentrationen von Acylcarnitinen, einschließlich this compound, bei Patienten mit mitochondrialer Myopathie häufig vorkamen {svg_2}.

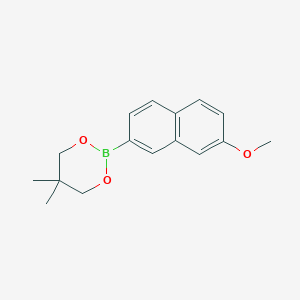

Rolle in der β-Oxidation

Carnitin und Acylcarnitine, einschließlich this compound, spielen eine wichtige Rolle im mitochondrialen Stoffwechsel von Fettsäuren und der Aufrechterhaltung der Verfügbarkeit von freiem Coenzym A (CoA) {svg_3}. Sie gewährleisten den Transport von Fettsäuren für die β-Oxidation in die mitochondriale Matrix {svg_4}.

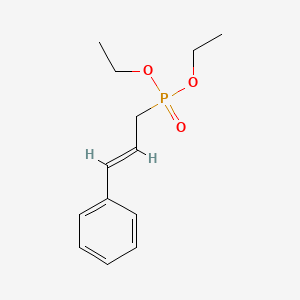

Biomedizinische Anwendungen von Poly-4-hydroxybutyrat (P4HB)

Poly-4-hydroxybutyrat (P4HB), ein Polymer, das this compound enthält, wurde von der FDA für medizinische Anwendungen zugelassen {svg_5}. Die meisten PHA-produzierenden Mikroorganismen sind jedoch nicht in der Lage, P4HB oder PHA, die das 4-Hydroxybutyrat (4HB)-Monomer enthalten, zu synthetisieren, da ihnen ein 4HB-Monomer-liefernder Weg fehlt {svg_6}.

Produktion von 4HB-Polymeren in nicht-4HB-produzierenden Mikroorganismen

Forscher haben Strategien entwickelt, um die Produktionskosten von 4HB-Polymeren zu senken, wie z. B. die Verwendung von kostengünstigen Substraten sowie die Konstruktion von 4HB-Monomer-liefernden Wegen in Mikroorganismen {svg_7}. Dies hat Auswirkungen auf die Produktion von 4HB-Polymeren, einschließlich this compound {svg_8}.

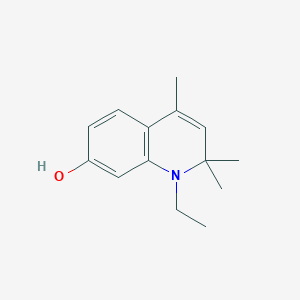

Rolle in Nahrungsergänzungsmitteln

Diätetisches L-Carnitin, das this compound enthält, wird verwendet, um den nachteiligen Auswirkungen entgegenzuwirken, die durch die Fütterung von Zuchtfischen mit einer hohen Fettdiät entstehen {svg_9}. L-Carnitin ermöglicht es langkettigen Fettsäuren (LCFA), in die Mitochondrien einzudringen und eine β-Oxidation zu durchlaufen {svg_10}.

Umweltverträglichkeit

Mit zunehmendem globalen Umweltbewusstsein gewinnen Biokunststoffe wie Polyhydroxyalkanoate (PHA), die this compound enthalten, als eine praktikable Alternative zu petrochemischen Kunststoffen an Bedeutung {svg_11}. PHA sind umweltfreundliche, biologisch abbaubare Materialien, die aus nachwachsenden Rohstoffen gewonnen werden {svg_12}.

Wirkmechanismus

Target of Action

4-Hydroxybutyryl-L-carnitine, also known as ®-3-hydroxybutyrylcarnitine , is a naturally occurring compound found in all mammalian speciesIt is known that l-carnitine and its derivatives, including 4-hydroxybutyryl-l-carnitine, play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation .

Mode of Action

The mode of action of 4-Hydroxybutyryl-L-carnitine involves its interaction with its targets, leading to changes in cellular metabolism. The compound is involved in the esterification of L-carnitine to form acylcarnitine derivatives, which are essential for the transport of fatty acids into the mitochondria . This process is vital for the β-oxidation of fatty acids, a key metabolic pathway.

Biochemical Pathways

4-Hydroxybutyryl-L-carnitine plays a significant role in the β-oxidation of fatty acids, a crucial metabolic pathway. This pathway involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism . Additionally, the compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxybutyryl-L-carnitine involves its absorption, distribution, metabolism, and excretion (ADME). The concentrations of L-carnitine and its esters, including 4-Hydroxybutyryl-L-carnitine, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The action of 4-Hydroxybutyryl-L-carnitine results in the transport of fatty acids into the mitochondria, where they undergo β-oxidation. This process is essential for energy production within cells. Disturbances in this process can lead to various disorders of carnitine insufficiency, which ultimately result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .

Safety and Hazards

Zukünftige Richtungen

Elevated concentrations of acylcarnitines are common in patients with mitochondrial myopathy and show a specific pattern affecting hydroxylated long-chain acylcarnitines . Preventing nutrient deficiencies like L-carnitine can be beneficial in maintaining metabolic flexibility via the optimization of mitochondrial function . This can have implications for future diagnostic workup of patients .

Biochemische Analyse

Biochemical Properties

4-Hydroxybutyryl-L-carnitine participates in the β-oxidation of fatty acids, a crucial metabolic pathway that provides energy to the cell . It interacts with enzymes such as acyl-coenzyme A (CoA) dehydrogenases, which are essential for the β-oxidation process .

Cellular Effects

4-Hydroxybutyryl-L-carnitine influences cell function by participating in cell signaling pathways and affecting gene expression and cellular metabolism . It plays a role in mitochondrial myopathy, a condition characterized by muscle weakness and exercise intolerance .

Molecular Mechanism

At the molecular level, 4-Hydroxybutyryl-L-carnitine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation or inhibition of enzymes, contributing to the regulation of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxybutyryl-L-carnitine change over time. It has been observed that this compound has a specific pattern affecting hydroxylated long-chain acylcarnitines, which can have implications for future diagnostic workup of patients .

Dosage Effects in Animal Models

The effects of 4-Hydroxybutyryl-L-carnitine vary with different dosages in animal models . Studies have shown that L-carnitine supplementation can significantly reduce inflammatory biomarkers, indicating its potential therapeutic effects .

Metabolic Pathways

4-Hydroxybutyryl-L-carnitine is involved in the β-oxidation metabolic pathway . It interacts with enzymes such as acyl-CoA dehydrogenases and plays a crucial role in the metabolism of fatty acids .

Transport and Distribution

4-Hydroxybutyryl-L-carnitine is transported and distributed within cells and tissues through specific transporters . It is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy .

Subcellular Localization

4-Hydroxybutyryl-L-carnitine is localized to the mitochondria, where it plays a vital role in energy production and fatty acid metabolism . Its activity and function are influenced by its subcellular localization .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxybutyryl-L-carnitine involves the conversion of L-carnitine to 4-hydroxybutyryl-L-carnitine through a series of chemical reactions.", "Starting Materials": [ "L-carnitine", "4-hydroxybutyric acid", "Dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: L-carnitine is reacted with 4-hydroxybutyric acid in the presence of DCC and NHS to form 4-Hydroxybutyryl-L-carnitine-NHS ester.", "Step 2: The NHS ester is then treated with DMAP and methanol to form 4-Hydroxybutyryl-L-carnitine.", "Step 3: The product is purified using a mixture of chloroform and diethyl ether.", "Step 4: The final product is obtained by treating the purified product with NaOH and HCl to remove any remaining impurities." ] } | |

| 107870-81-5 | |

Molekularformel |

C₁₁H₂₁NO₅ |

Molekulargewicht |

247.29 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)